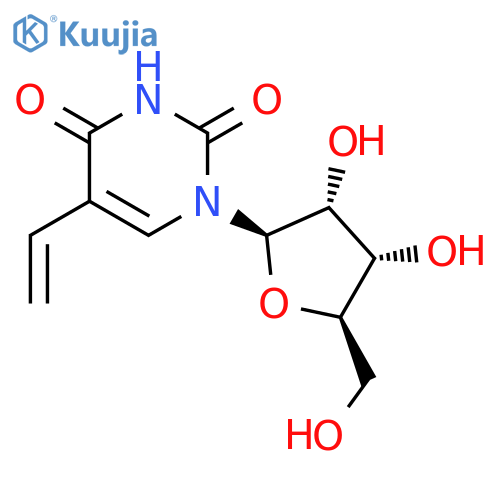

Cas no 55520-64-4 (Uridine, 5-ethenyl-)

Uridine, 5-ethenyl- 化学的及び物理的性質

名前と識別子

-

- Uridine, 5-ethenyl-

- 5-vinyl-uridine

- 5-Vinyl-uridine (5-VU)

- 5-Vinyl-uridine

- 5-vinyluridine

- SCHEMBL1532595

- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione

- 55520-64-4

-

- インチ: InChI=1S/C11H14N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h2-3,6-8,10,14-16H,1,4H2,(H,12,17,18)/t6-,7-,8-,10-/m1/s1

- InChIKey: RHNKTNRPTOLWJS-FDDDBJFASA-N

計算された属性

- 精确分子量: 270.08518617Da

- 同位素质量: 270.08518617Da

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 氢键受体数量: 6

- 重原子数量: 19

- 回転可能化学結合数: 3

- 複雑さ: 448

- 共价键单元数量: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 119Ų

- XLogP3: -1.2

Uridine, 5-ethenyl- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BSMN-2-100mg |

5-vinyl-uridine |

55520-64-4 | >95.00% | 100mg |

¥1200.0 | 2023-09-19 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BSMN-2-500mg |

5-vinyl-uridine |

55520-64-4 | >95.00% | 500mg |

¥3000.0 | 2023-09-19 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BSMN-2-250mg |

5-vinyl-uridine |

55520-64-4 | >95.00% | 250mg |

¥1920.0 | 2023-09-19 |

Uridine, 5-ethenyl- 関連文献

-

Qin Zhao,Ruoqian Xie,Yuxiao Zeng,Wanlu Li,Guolan Xiao,Yangyan Li,Gang Chen RSC Adv. 2022 12 24930

-

Nils Kl?cker,Florian P. Weissenboeck,Andrea Rentmeister Chem. Soc. Rev. 2020 49 8749

-

3. Index pages

-

4. Some chemical reactions of 5-vinyluracil and 2′-deoxy-5-vinyluridineA. Stanley Jones,Martin J. Slater,Richard T. Walker J. Chem. Soc. Perkin Trans. 1 1987 1325

-

Dorothée Ganz,Dennis Harijan,Hans-Achim Wagenknecht RSC Chem. Biol. 2020 1 86

-

Anatolii F. Nasonov,Galina A. Korshunova Russ. Chem. Rev. 1999 68 483

-

7. Synthesis of 5-(1-substituted ethyl)uracil derivatives and some of their chemical and biological propertiesA. Stanley Jones,Michael J. McClean,Martin J. Slater,Richard T. Walker,Jan Balzarini,Erik De Clercq J. Chem. Soc. Perkin Trans. 1 1987 457

-

8. Nucleoside adducts of vinylporphyrins and vinylchlorinsXuqin Jiang,Ravindra K. Pandey,Kevin M. Smith J. Chem. Soc. Perkin Trans. 1 1996 1607

-

Mrityunjay Gupta,Jingtian Wang,Chely M. Garfio,Abigail Vandewalle,Robert C. Spitale Chem. Commun. 2023 59 3257

Uridine, 5-ethenyl-に関する追加情報

Recent Advances in the Study of Uridine, 5-ethenyl- (CAS: 55520-64-4): A Comprehensive Research Brief

Uridine, 5-ethenyl- (CAS: 55520-64-4) is a modified nucleoside that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role in nucleic acid metabolism, antiviral activity, and as a precursor for novel drug development. This research brief synthesizes the latest findings related to this compound, highlighting its biochemical significance and emerging applications.

One of the key areas of investigation has been the antiviral properties of Uridine, 5-ethenyl-. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy against RNA viruses, particularly in inhibiting viral replication through incorporation into viral RNA, leading to chain termination. The study utilized advanced molecular docking techniques to elucidate the interaction between Uridine, 5-ethenyl- and viral polymerases, providing a mechanistic understanding of its antiviral action.

In addition to its antiviral potential, recent research has explored the compound's role in cancer therapy. A preclinical study conducted by researchers at the National Cancer Institute revealed that Uridine, 5-ethenyl- exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated nucleotide metabolism. The study employed metabolomic profiling to track the compound's incorporation into cellular RNA and its subsequent effects on cancer cell proliferation.

The synthetic pathways for Uridine, 5-ethenyl- have also seen significant advancements. A 2024 publication in Organic Letters described a novel enzymatic synthesis method that improves yield and purity while reducing environmental impact compared to traditional chemical synthesis. This development is particularly relevant for scaling up production for potential clinical applications.

Pharmacokinetic studies have provided new insights into the compound's bioavailability and metabolism. Recent animal studies have shown that Uridine, 5-ethenyl- has favorable tissue distribution patterns, with particular accumulation in rapidly dividing cells, which may explain its selective effects on viral-infected and cancerous cells. These findings have important implications for dosage optimization in potential therapeutic applications.

Looking forward, researchers are exploring the potential of Uridine, 5-ethenyl- derivatives as part of combination therapies. Preliminary data suggest synergistic effects when used with existing antiviral and anticancer agents, though further clinical validation is needed. The compound's unique chemical properties continue to make it a promising candidate for drug development across multiple therapeutic areas.

55520-64-4 (Uridine, 5-ethenyl-) Related Products

- 1207054-99-6(1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea)

- 2111790-95-3(Cyclopentene, 4-[[1-(chloromethyl)cyclobutyl]methyl]-)

- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)

- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)

- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)

- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)

- 2228464-23-9(tert-butyl N-{2-4-methoxy-2-(trifluoromethyl)phenyl-1-oxopropan-2-yl}carbamate)

- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)

- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)

- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)